2-(Azetidin-1-ylmethyl)-1H-imidazole
Description
2-(Azetidin-1-ylmethyl)-1H-imidazole (CAS: 811794-94-2) is a heterocyclic compound featuring an imidazole core substituted with an azetidine ring via a methylene (-CH2-) linker. The imidazole moiety is a five-membered aromatic ring containing two nitrogen atoms, while the azetidine group is a four-membered saturated ring with one nitrogen atom.
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-(azetidin-1-ylmethyl)-1H-imidazole |
InChI |
InChI=1S/C7H11N3/c1-4-10(5-1)6-7-8-2-3-9-7/h2-3H,1,4-6H2,(H,8,9) |
InChI Key |
XXOJOIHLJQBVQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=NC=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below compares 2-(Azetidin-1-ylmethyl)-1H-imidazole with structurally analogous imidazole derivatives:
| Compound Name | Substituent(s) on Imidazole | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| This compound | Azetidine (via -CH2-) | ~138* | Compact, rigid structure; moderate polarity due to secondary amine in azetidine. |
| 1-Benzyl-2-methyl-1H-imidazole | Benzyl (-CH2C6H5), methyl (-CH3) | ~188 | Bulky aromatic substituent; higher lipophilicity (log P ~2.5–3.0 estimated). |
| 1-Trityl-1H-imidazole | Trityl (-C(C6H5)3) | 310 | Extremely bulky; high steric hindrance; low solubility in polar solvents. |
| TIO (from chitosan nanoforms) | Thienyl, dichlorophenyl groups | ~370–400 | High lipophilicity (log P ~4.4); used in antifungal drug delivery systems. |
| 2-(Furan-2-yl)-1H-imidazole | Furan ring | ~134 | Planar, electron-rich; enhances antibacterial activity in thiazole hybrids. |
*Calculated based on molecular formula (C7H11N3).
Key Observations :
- Size and Rigidity: The azetidine group in the target compound introduces conformational rigidity compared to flexible alkyl chains (e.g., 1-nonylimidazole, MW 194 ) but is less bulky than trityl or benzyl groups. This balance may improve bioavailability compared to highly lipophilic derivatives.
- However, it is less polar than derivatives with hydroxyl or carboxyl groups (e.g., 2-(1H-imidazol-2-yl)benzoic acid, MW 188 ).
- Biological Relevance: While this compound lacks direct activity data, its structural analogs demonstrate diverse bioactivities. Thiazole-imidazole hybrids () exhibit antibacterial properties, likely due to membrane disruption.
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